molecular formula C3H8N2O B1266054 2-Amino-N-methylacetamide CAS No. 22356-89-4

2-Amino-N-methylacetamide

Cat. No.: B1266054
CAS No.: 22356-89-4
M. Wt: 88.11 g/mol
InChI Key: UUYDPHCMCYSNAY-UHFFFAOYSA-N
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Description

Contextualizing 2-Amino-N-methylacetamide within Amide and Amino Acid Derivative Chemistry

This compound, with the chemical formula C₃H₈N₂O, occupies a unique position at the intersection of amide and amino acid derivative chemistry. nih.gov Structurally, it is the N-methylated amide of the simplest amino acid, glycine (B1666218), and can also be viewed as a derivative of acetamide (B32628) with an amino group at the alpha-carbon. nih.govsigmaaldrich.com This dual character imparts a distinctive set of properties that differentiates it from simpler related molecules.

For instance, unlike N-methylacetamide, which lacks a primary amino group, this compound possesses an additional site for chemical modification and hydrogen bonding. nih.gov Conversely, when compared to its parent amino acid, glycine, the methylation of the amide nitrogen in this compound introduces a degree of steric hindrance and alters the molecule's polarity and hydrogen-bonding capabilities. nih.govcam.ac.uk These structural nuances are critical in its role as a peptidomimetic, a compound that mimics the structure and function of peptides. The N-methylation of the peptide backbone is a known strategy to enhance properties such as proteolytic stability and membrane permeability in peptide-based drug candidates. nih.govmdpi.com

Significance of this compound in Modern Chemical and Biological Sciences

The significance of this compound in contemporary research stems primarily from its utility as a versatile building block in the synthesis of more complex molecules with potential biological activity. tcichemicals.com Its structural similarity to a dipeptide unit makes it an attractive scaffold in the design of peptidomimetics, which are instrumental in drug discovery for developing therapeutics with improved stability and bioavailability over natural peptides. nih.govnih.gov

Detailed research findings:

The application of this compound and its derivatives spans various areas of medicinal chemistry. For example, derivatives of 2-aminoacetamides have been investigated for their potential as anticancer agents. Studies on 2-aminothiazole (B372263) derivatives, which can be synthesized from related starting materials, have shown potent and selective inhibitory activity against a range of human cancerous cell lines. nih.gov Specifically, in a series of 2-aminoacetamide derivatives, those containing a morpholino or N-phenylpiperazino group exhibited activity against the MOLT-4 leukemia cell line. nih.gov

Furthermore, the core structure of this compound is relevant in the study of neuropeptides and their receptors. The modification of the glycine recognition site on the NMDA receptor by competitive antagonists has been a subject of research, highlighting the importance of glycine-like structures in neuroscience. nih.gov The ability to synthesize N-methylated amino acid derivatives is crucial for creating analogs of natural peptides with modified biological activities, such as enzyme inhibitors and receptor antagonists. nih.gov

Scope and Objectives of Current Research on this compound

Current research on this compound is largely driven by its potential in drug discovery and development. A primary objective is the synthesis of novel peptidomimetics with enhanced pharmacological properties. nih.gov This involves incorporating the this compound moiety into larger molecules to improve their stability against enzymatic degradation and to modulate their binding affinity to biological targets. nih.gov

A significant area of focus is the development of efficient synthetic methodologies for creating libraries of this compound derivatives. These libraries are then screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Researchers are also exploring the conformational effects of incorporating this building block into peptides and other bioactive molecules, as the N-methylation can significantly influence the three-dimensional structure and, consequently, the biological function. cam.ac.uk

Another key objective is the use of this compound in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The reactive amino and amide groups provide versatile handles for constructing various ring systems. The overarching goal is to expand the chemical space accessible for drug discovery by leveraging the unique structural and chemical attributes of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methylacetamide
Source PubChem
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InChI

InChI=1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYDPHCMCYSNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176890
Record name 2-Amino-N-methylacetamide
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22356-89-4
Record name N-Methylglycinamide
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Record name 2-Amino-N-methylacetamide
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Record name 2-Amino-N-methylacetamide
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Record name 2-amino-N-methylacetamide
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Synthetic Methodologies and Reaction Engineering of 2 Amino N Methylacetamide and Its Derivatives

Strategies for the Preparation of 2-Amino-N-methylacetamide

The synthesis of this compound, a simple yet important building block, can be achieved through several strategic pathways. These methods often involve the careful management of the reactive amino group and the formation of the amide bond.

Amino Protection-Deprotection Approaches in this compound Synthesis

A common and effective strategy for synthesizing this compound involves the use of a protecting group for the amino moiety of a glycine (B1666218) precursor. This prevents unwanted side reactions during the amide bond formation. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group in this context.

The process begins with N-Boc-glycine, where the amino group is protected. This protected amino acid is then coupled with methylamine (B109427) to form the N-methylamide. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate this amidation. Following the successful formation of the amide, the Boc group is removed under acidic conditions, typically using hydrochloric acid (HCl) in dioxane, to yield the final product, this compound. This two-step sequence of amidation followed by deprotection provides the target compound in high yield.

A photochemical method has also been reported, involving the UV irradiation of N-Boc-glycine and methylamine, followed by the same Boc deprotection step to afford the product.

Table 1: Boc-Protection/Deprotection Synthesis of this compound

Step Reactants Reagents/Conditions Product Yield
Amidation N-Boc-glycine, Methylamine Dicyclohexylcarbodiimide (DCC), CH₃CN/H₂O (9:1), 24 hours N-Boc-2-amino-N-methylacetamide -

| Deprotection | N-Boc-2-amino-N-methylacetamide | 4 M HCl in dioxane, 2 hours | this compound | 86% |

Aminolysis Reactions in this compound Synthesis

Direct aminolysis of glycine esters presents another viable route to this compound. chemistrysteps.com This method bypasses the need for amino group protection by reacting a glycine ester directly with methylamine. Glycine methyl ester hydrochloride is a common starting material for this process.

In a typical procedure, glycine methyl ester hydrochloride is suspended in a dry alcohol like methanol. Methylamine is then introduced into the reaction mixture, which is subsequently heated to reflux for several hours. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the ester's carbonyl carbon. chemistrysteps.com Although the alkoxy group is a poor leaving group, the reaction can be driven to completion, often under reflux conditions. chemistrysteps.com The final product is isolated through vacuum distillation. This method is advantageous as it avoids intermediate esterification steps but requires careful control of reaction conditions to achieve high yields.

Table 2: Synthesis of this compound via Aminolysis

Precursor Reagents/Conditions Product Purity (HPLC) Yield

Advanced Functionalization and Derivatization Reactions Involving this compound

The primary amino group of this compound serves as a key handle for further molecular elaboration, enabling its incorporation into more complex structures and peptides.

Synthesis of 2-(Alkylamino)acetamides and Their Transformation Pathways

This compound serves as a parent compound for a class of 2-(alkylamino)acetamides. These derivatives are typically synthesized through standard N-alkylation procedures. One common route involves the reaction of a primary amine (R-NH₂) with an N-methyl-2-haloacetamide, such as N-methyl-2-chloroacetamide, in the presence of a base to neutralize the hydrogen halide byproduct. An alternative and often higher-yielding method is the reductive amination of N-methyl-2-oxoacetamide with a primary amine, using a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Once synthesized, these 2-(alkylamino)acetamides are versatile intermediates. Their transformation pathways include:

Cyclization Reactions: They are valuable precursors for nitrogen-containing heterocycles. For example, intramolecular condensation can lead to the formation of piperazine-2-ones or other related cyclic structures, which are privileged scaffolds in drug discovery.

Further N-Functionalization: The secondary amine can be further functionalized via acylation, sulfonation, or another alkylation to generate more complex molecular architectures.

Amide-to-Amine Reduction: The amide moiety can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding N-alkyl-N'-methylethylenediamines, which are important ligands and building blocks.

Integration of this compound in Heterocycle Synthesis (e.g., 1,3-Selenazoles)

The bifunctional nature of this compound, possessing both a nucleophilic amine and an amide group, makes it a useful building block for heterocycle synthesis. A notable example is its integration into the synthesis of 2-amino-1,3-selenazoles.

The synthesis typically follows a Hantzsch-type condensation pathway. The reaction involves three components: this compound, an α-haloketone, and a selenium source, such as potassium selenocyanate (B1200272) (KSeCN). The proposed mechanism begins with the reaction between the α-haloketone and potassium selenocyanate to form an α-selenocyanatoketone intermediate in situ. The primary amine of this compound then attacks the carbonyl carbon of this intermediate. Subsequent intramolecular cyclization, driven by the attack of the selenium atom onto the imine carbon, followed by dehydration, yields the 1,3-selenazole (B15495438) ring.

This pathway provides a convergent and efficient route to substituted 2-amino-1,3-selenazoles, where the N-methylacetamide group is installed at the 2-position of the selenazole ring. These heterocyclic products are of interest for their potential biological activities and applications in materials science.

Table of Mentioned Compounds

Chemical Name
1,3-Selenazole
1-Bromo-4-fluorobenzene
1-Iodo-4-(trifluoromethyl)benzene
This compound
2-Bromoquinoline
2-Bromonaphthalene
3-Bromoanisole
3-Bromoquinoline
4-Bromotoluene
4-Chloro-6-nitroquinoline
4-Chloro-7-methoxyquinoline
4-Chloroquinoline
BINAP
Butyraldehyde
Cesium carbonate (Cs₂CO₃)
Cyclohexanecarboxaldehyde
Dimethyl sulfoxide (B87167) (DMSO)
Dimethylformamide (DMF)
Dioxane
Isovaleraldehyde
L-proline
Lithium aluminum hydride (LiAlH₄)
N-(6-Nitroquinolin-4-yl)glycinamide, N-methyl-
N-(7-Methoxyquinolin-4-yl)glycinamide, N-methyl-
N-(Quinolin-2-yl)glycinamide, N-methyl-
N-(Quinolin-3-yl)glycinamide, N-methyl-
N-(Quinolin-4-yl)glycinamide, N-methyl-
N-methyl-2-chloroacetamide
N-methyl-2-oxoacetamide
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Pivalaldehyde
Potassium carbonate (K₂CO₃)
Potassium selenocyanate (KSeCN)
Propionaldehyde
Sodium tert-butoxide (NaOtBu)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
tert-Amyl alcohol (t-AmylOH)
Toluene
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Xantphos

Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamide Ligands

The development of novel ligands based on the quinoline (B57606) scaffold is an area of significant research, particularly for applications in medical imaging. A notable area of this research has been the synthesis of N-Methyl-(2-arylquinolin-4-yl)oxypropanamide derivatives as potential positron emission tomography (PET) radioligands for the translocator protein (TSPO). TSPO is a valuable biomarker for neuroinflammation, and its imaging can aid in the study of numerous neurological disorders. acs.orgnih.gov

Research efforts have been directed at addressing the limitations of existing TSPO PET radioligands, such as sensitivity to human TSPO genotypes and suboptimal lipophilicity. acs.orgnih.gov One approach involved modifying a known high-affinity TSPO ligand, (l)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide, to create new leads with a more desirable combination of properties. nih.govresearchgate.net The strategy focused on varying the aryl scaffold, the side chain tether, and the pendant amido group, while specifically retaining an N-methyl group as a viable site for radiolabeling with carbon-11. acs.orgnih.gov

Through these structural modifications, a new class of oxygen-tethered N-methyl-aryloxypropanamides emerged as potent TSPO ligands. acs.orgnih.gov These compounds demonstrated high affinity and, crucially, attenuated lipophilicity, a key parameter for successful brain imaging agents. acs.org The synthesis for an oxygen-tethered ligand involved the alkylation of a 2-aryl-4-quinolone with a 2-bromo-N-methyl-N-phenylpropanamide in the presence of a base. acs.orgnih.gov

One of the most promising compounds to emerge from this research is N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide. acs.orgnih.gov This ligand exhibited high binding affinity and other attractive properties for further development as a PET radioligand. acs.org

The table below summarizes the binding affinities and lipophilicity of a key developed ligand.

Table 1: Properties of a Lead N-Methyl-(2-arylquinolin-4-yl)oxypropanamide Ligand

Compound Name Rat Ki (nM) Human TSPO Genotypes Ki (nM) clogD
N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide 0.10 1.4 4.18

Data sourced from references acs.orgnih.gov.

In a related synthetic approach demonstrating the utility of the core this compound structure, researchers have investigated its N-quinolylation. rsc.org This metal-free process involves reacting this compound with various substituted 2-(2,2-dimethoxyethoxy) quinolines. rsc.org The reaction proceeds through a dihydrooxazolo[3,2-a]quinolinium intermediate, which is then subjected to nucleophilic attack by the amino group of this compound to furnish the N-methyl-2-(quinolin-2-ylamino)acetamide product. rsc.org

The efficiency of this N-quinolylation reaction was found to be dependent on the substituents on the quinoline ring, with both electron-donating and electron-withdrawing groups being compatible with the protocol. rsc.org

Table 2: N-Quinolylation of this compound with Substituted Quinolines

Quinoline Substituent Product Yield (%)
7-Methyl 6A 91
4-Methyl 6B 45
7-Chloro 6C 53
7-Bromo 6D 42
6-(4-Methoxyphenyl) 6G 54
6-(4-(Trifluoromethyl)phenyl) 6H 65
6-(4-Cyanophenyl) 6I 78
Methyl 4-(quinolin-6-yl)benzoate 6J 57
6-(2-Fluorophenyl)-4-methyl 6K 70

Data sourced from reference rsc.org.

These synthetic methodologies highlight the versatility of the N-methylacetamide moiety in constructing complex quinoline-based structures for advanced applications like PET imaging. The development of these N-Methyl-(2-arylquinolin-4-yl)oxypropanamide ligands represents a significant step toward creating more effective tools for studying neuroinflammation in the human brain. acs.orgnih.gov

Spectroscopic Characterization and Advanced Analytical Studies of 2 Amino N Methylacetamide

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy is a powerful element-specific technique for probing the electronic structure of molecules by exciting core-level electrons to unoccupied molecular orbitals. aip.org

Core-Excitation Destination Orbitals Analysis of 2-Amino-N-methylacetamide

In the NEXAFS analysis of this compound, the focus is on the transitions of core electrons (from carbon, nitrogen, and oxygen K-edges) to various unoccupied molecular orbitals. Theoretical calculations, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), are used to assign the observed spectral features to specific electronic transitions. aip.orgmdpi.com

For this compound, the key destination orbitals for core excitations have been identified. aip.orgresearchgate.net The major experimental excitation energies for the 1s → π* transitions are observed at approximately 288.0 eV for the carbon K-edge, 402.0 eV for the nitrogen K-edge, and 532.0 eV for the oxygen K-edge. aip.org These transitions correspond to the excitation of a 1s electron to an antibonding π* orbital primarily localized around the amide group. aip.orgaip.org The destination orbitals often exhibit significant antibonding character along the peptide-like bonds, which plays a crucial role in the subsequent dissociation phenomena. aip.org

Table 1: Experimental and Calculated NEXAFS Peak Assignments for this compound Assignments based on theoretical calculations. The transitions where the destination orbital shows π characteristics are highlighted.*

K-edgeExperimental Energy (eV)Calculated TransitionDestination Orbital
Carbon288.5C4 1s → V3π
Carbon289.0C6, C7 1s → RydbergRydberg
Nitrogen402.0N2 1s → V3π
Nitrogen403.0N3 1s → V4, V5, V6Rydberg
Oxygen532.0O1 1s → V3π *

Data sourced from The Journal of Chemical Physics. aip.org

Site-Specific Dissociation Phenomena in Peptoid Molecules via NEXAFS

A significant application of NEXAFS spectroscopy is the study of site-specific dissociation, where the absorption of an X-ray photon at a specific atomic site leads to the preferential breaking of certain chemical bonds. aip.orgresearchgate.net This phenomenon is attributed to the localized nature of the core excitation and the population of specific antibonding orbitals. researchgate.netaip.org

In peptoid molecules like this compound, NEXAFS studies have revealed that resonant excitations can induce selective fragmentation. mdpi.comresearchgate.net For instance, excitation at the nitrogen and oxygen K-edges has been shown to predominantly cause the cleavage of the C–CO bond, while excitation at the carbon K-edge often leads to the rupture of the N–CO bond. researchgate.net This site-selectivity is directly linked to the nodal planes of the destination molecular orbitals, which are populated during the core-excitation process. mdpi.comresearchgate.net The subsequent Auger decay creates two holes in a bonding orbital, and the resulting Coulomb repulsion, combined with the weakened bond from the electron in the antibonding orbital, drives the specific dissociation. researchgate.net Studies on similar amide-containing molecules like N-methylformamide and N,N-dimethylacetamide have also demonstrated this site-specific fragmentation. aip.org

Experimental and Theoretical NEXAFS Spectra Correlation

The interpretation of experimental NEXAFS spectra is greatly enhanced by theoretical calculations. aip.orgresearchgate.net Computational methods, such as TD-DFT, are employed to calculate the theoretical NEXAFS spectra, which are then compared with the experimental data obtained from total ion yield (TIY) measurements. aip.orgmdpi.com

For this compound, theoretical calculations have successfully reproduced the main features of the experimental NEXAFS spectra at the carbon, nitrogen, and oxygen K-edges. aip.orgresearchgate.net By aligning the calculated spectra with the experimental ones, researchers can confidently assign the observed peaks to specific electronic transitions and identify the corresponding destination orbitals. aip.org For example, the dominant peak in the oxygen K-edge spectrum of this compound at 532.0 eV is definitively assigned to the O1 1s → V3 π* transition based on this correlation. aip.org The consistency between experimental and theoretical spectra validates the computational models used and provides a deeper understanding of the electronic structure and excitation dynamics of the molecule. mdpi.comaip.org

Vibrational Spectroscopy of Amide Functional Groups

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and intermolecular interactions within a molecule. cardiff.ac.uk

Infrared (IR) and Raman Spectroscopic Investigations of this compound and Analogs

IR and Raman spectroscopy are invaluable tools for characterizing the vibrational modes of the amide group in molecules like this compound and its well-studied analog, N-methylacetamide (NMA). orientjchem.org The so-called "amide bands" are characteristic vibrations of the peptide linkage and are sensitive to the molecular conformation and environment. researchgate.net

Key amide bands include:

Amide I: Primarily due to the C=O stretching vibration, typically observed between 1600 and 1700 cm⁻¹. orientjchem.org

Amide II: A coupled mode of N-H in-plane bending and C-N stretching, found between 1500 and 1600 cm⁻¹. orientjchem.org

Amide III: A complex mix of C-N stretching and N-H bending, appearing in the 1200-1300 cm⁻¹ region. orientjchem.org

In studies of NMA, the N-H stretching vibration is observed in the 3300-3500 cm⁻¹ range. orientjchem.org The precise frequencies of these bands can be influenced by factors such as temperature and the physical state of the sample. researchgate.net

Table 2: Characteristic Amide Vibrational Modes in N-Methylacetamide

Amide BandVibrational ModeTypical Frequency Range (cm⁻¹)
Amide IC=O stretch1600 - 1700
Amide IIN-H bend + C-N stretch1500 - 1600
Amide IIIC-N stretch + N-H bend1200 - 1300
Amide AN-H stretch3300 - 3500

Data compiled from various spectroscopic studies of N-methylacetamide. orientjchem.orgresearchgate.net

Hydrogen Bonding Effects on Vibrational Modes in N-Methylacetamide and Related Peptides

Hydrogen bonding plays a critical role in determining the structure and function of peptides and proteins. In molecules like N-methylacetamide, which can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), intermolecular hydrogen bonds significantly influence the vibrational spectra. nih.govacs.org

The formation of hydrogen bonds typically leads to a red-shift (lowering of frequency) of the N-H stretching frequency and a red-shift of the Amide I (C=O stretch) frequency. orientjchem.org This is because hydrogen bonding weakens the N-H bond and also weakens the C=O double bond by pulling electron density towards the oxygen atom. researchgate.net Conversely, the Amide II and Amide III modes, which have a significant C-N stretching component, often show a blue-shift (increase in frequency) in polar, hydrogen-bonding solvents. researchgate.net The dynamics of hydrogen bond formation and breaking in aqueous solutions of NMA have been studied, revealing different timescales for these processes which in turn affect the vibrational spectral diffusion. nih.gov In liquid NMA, intermolecular vibrational coupling, in addition to hydrogen bonding, contributes to shifts in the Amide I band. nih.govacs.org

Temperature-Dependent Vibrational Analysis and Structural Dynamics

The structural dynamics of molecules like this compound are significantly influenced by temperature. Vibrational spectroscopy, particularly in the infrared (IR) and Raman spectra, serves as a powerful tool to probe these changes. Studies on the related molecule N-methylacetamide (NMA) have demonstrated that temperature variations, ranging from cryogenic levels to well above room temperature, can elucidate the complexities of its solid-state vibrational spectra. acs.org These effects are largely attributed to alterations in the strength of hydrogen bonding within the molecular structure. acs.org

An increase in temperature generally leads to a reduction in the number of hydrogen bonds. nih.gov However, unlike in alcohols, the strength of the remaining hydrogen bonds in NMA remains almost constant, suggesting a different mechanism for the thermal disruption of its associated structures. nih.gov In the pure liquid state of NMA, the population of monomers is negligible, with the structure being dominated by linear associates. nih.gov

ParameterObservationSource
Temperature Effect on Hydrogen Bonds An increase in temperature leads to a reduction in the number of hydrogen bonds. nih.gov
Strength of Hydrogen Bonds with Temperature The strength of the remaining hydrogen bonds remains nearly the same with increasing temperature. nih.gov
Dominant Structure in Liquid State The structure is dominated by linear associates with a negligible population of monomers. nih.gov
Computational Simulation Agreement Simulations reproduce experimentally observed frequency and intensity changes in amide I spectra. researchgate.net

Time-Resolved IR Spectroscopy in Understanding Amide Dynamics

Time-resolved infrared (IR) spectroscopy is a crucial technique for investigating molecular motions that occur on timescales from picoseconds to microseconds and longer. uva.nl This method is particularly valuable for studying the dynamics of amides, providing direct insights that are often difficult to obtain with conventional structure-resolving methods. uva.nl For instance, two-dimensional infrared (2D-IR) spectroscopy has been effectively used to study the equilibrium dynamics of hydrogen bonding in N-methylacetamide (NMA) dissolved in methanol-d4. researchgate.net

In such a solute-solvent system, two conformers of the solute-solvent complex exist in roughly equal populations: one that forms a hydrogen bond from the C=O group of NMA to the solvent, and one that does not. researchgate.net Time-resolved 2D-IR spectroscopy of the amide I band of NMA allows for the resolution of the exchange between these two conformers. The equilibration of each conformer is completed within 4.5 picoseconds, while the formation and breaking of the hydrogen bond occur on a slower timescale of 10–15 picoseconds. researchgate.net These experimental findings are supported by classical molecular dynamics simulations, which predict a significant population of the hydrogen-bonded conformer and a hydrogen-bond lifetime of approximately 12 picoseconds. researchgate.net

Furthermore, 2D-IR spectroscopy can spread spectroscopic information over two dimensions, revealing details about anharmonicities and couplings between vibrational modes. nih.gov This provides more in-depth information than conventional one-dimensional IR spectroscopy. nih.gov The time evolution of the 2D-IR spectrum, investigated by varying the mixing time, shows that fluctuations in the coupling Hamiltonian lead to different time dependencies of off-diagonal and diagonal peaks. bohrium.com This allows for the measurement of population transfer between amide I modes and the determination of cross-relaxation rates, which are related to the conformational fluctuations of the peptide. bohrium.com

TechniqueApplication to Amide DynamicsKey FindingsSource
Time-Resolved 2D-IR Spectroscopy Studying hydrogen bond dynamics of N-methylacetamide in methanol-d4.Exchange between hydrogen-bonded and non-hydrogen-bonded conformers occurs on a 10-15 ps timescale. researchgate.net
2D-IR Spectroscopy Probing anharmonicities and couplings between vibrational modes.Provides more detailed structural information than 1D-IR. nih.gov
Time-Dependent 2D-IR Spectroscopy Investigating population transfer and conformational fluctuations.Cross-relaxation rates are related to conformational fluctuations. bohrium.com

Terahertz (THz) Spectroscopic Analysis of Peptide Bonds and Amino Acid Constituents

Terahertz (THz) spectroscopy, operating in the frequency range of 0.1 to 15 THz, is an emerging technique for analyzing the structure and dynamics of biomolecules. uniroma1.itmdpi.com This low-energy radiation probes rotational and vibrational molecular modes, as well as intermolecular vibrations like hydrogen bonds. uniroma1.itmdpi.com For small molecules, the THz spectrum is dominated by individual modes related to hydrogen bonds. uniroma1.itmdpi.com In peptides, the spectral information pertains to their secondary structure, while for more complex proteins, it provides insights into collective modes. uniroma1.itmdpi.com

The THz spectral characteristics of a peptide are a reflection of its amino acid composition, sequence, intermolecular hydrogen bonding, and crystal structure. uniroma1.itmdpi.com For instance, the simplest molecule with a peptide bond, crystalline N-methylacetamide, exhibits bands at 3.6 THz (120 cm⁻¹) and 6.0 THz (200 cm⁻¹). uniroma1.itmdpi.com Studies on various amino acids have shown that THz spectroscopy can distinguish between different spectral features of amino acids with very similar structures, helping to establish an absorption spectral database of protein constituents in the solid phase. uniroma1.it

Temperature-dependent THz spectroscopy has also been utilized to study amino acids. For example, investigations of L-serine and L-cysteine from cryogenic temperatures to 300 K have revealed drastically different excitation spectra, despite their structural similarities. arxiv.org This highlights the strong dependence of vibrational dynamics on the ability of molecules to form specific types of hydrogen bonds. arxiv.org Furthermore, THz spectra can distinguish between different hydration states of peptide systems, as demonstrated in studies of crystalline peptide-water systems at cryogenic temperatures. nih.gov

Frequency RangeInformation ProvidedExampleSource
0.1 - 15 THz Rotational and vibrational modes, intermolecular vibrations (hydrogen bonds).General application to biomolecules. uniroma1.itmdpi.com
3.6 THz (120 cm⁻¹) Vibrational band of crystalline N-methylacetamide.Simplest molecule with a peptide bond. uniroma1.itmdpi.com
6.0 THz (200 cm⁻¹) Vibrational band of crystalline N-methylacetamide.Simplest molecule with a peptide bond. uniroma1.itmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural elucidation of organic compounds, including this compound. omicsonline.org It provides detailed information about the topology, dynamics, and three-dimensional structure of molecules in solution. omicsonline.org While one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental structural information, more complex molecules often require two-dimensional (2D) NMR experiments for complete characterization. omicsonline.org

While specific NMR data for this compound is available from various suppliers and databases, detailed research articles focusing solely on its comprehensive NMR analysis are less common in the provided search results. ambeed.comchemexper.comnih.gov However, the principles of NMR spectroscopy as applied to similar small organic molecules and peptides are well-established and directly applicable. omicsonline.org For example, the study of N,N-dimethylacetamide using EXSY (Exchange Spectroscopy) reveals information about dynamic processes like slow rotation around the amide bond. omicsonline.org

NMR TechniqueInformation ProvidedRelevance to this compoundSource
1D NMR (¹H, ¹³C) Basic structural information, functional groups.Fundamental for initial characterization. omicsonline.org
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, long-range correlations.Essential for detailed structural elucidation. omicsonline.org
EXSY Information on chemical exchange and dynamic processes.Can reveal dynamic properties like bond rotation. omicsonline.org

Computational Chemistry and Theoretical Modeling of 2 Amino N Methylacetamide Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in dissecting the electronic properties and reaction pathways of amide systems. These ab initio approaches solve the electronic Schrödinger equation to provide detailed information about molecular geometries, energies, and reactivity indices.

Density Functional Theory (DFT) and Post-Hartree-Fock Methods in Amide Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations have been extensively used to study the conformations, hydrogen-bonding effects, and stability of N-methylacetamide (NMA), a close structural analog of 2-Amino-N-methylacetamide. acs.orgacs.org Methods like B3LYP and BLYP, paired with basis sets such as 6-311++G(d,p), have successfully predicted the structures of isolated trans- and cis-NMA, showing results consistent with experimental gas-phase electron diffraction data. acs.org These studies are crucial for understanding the intrinsic properties of the amide bond, including the energy difference between isomers and the orientation of methyl groups. acs.orgacs.org For instance, DFT calculations show that for isolated trans-NMA, structures with specific methyl orientations (Φ = Ψ = 0° and Φ = 180°, Ψ = 0°) are the most stable conformations. acs.org

Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more accurate treatment of electron correlation, which is the interaction between electrons that is only approximated in Hartree-Fock and many DFT methods. wikipedia.orgnumberanalytics.com These methods are considered higher-level and are often used to benchmark the results from more computationally efficient DFT calculations. acs.org While more costly, they provide a more precise description of systems where electron correlation is critical, such as in bond-breaking processes or the study of weak intermolecular interactions. wikipedia.orgnumberanalytics.com The development of these advanced methods has been pivotal for achieving high accuracy in predicting molecular properties. numberanalytics.com

Table 1: Comparison of DFT and Post-Hartree-Fock Results for N-Methylacetamide (NMA)

PropertyMethod/Basis SetCalculated ValueReference
Energy Difference (trans vs. cis)B3LYP/6-311++G(d,p)2.52 kcal/mol acs.org
Energy Difference (trans vs. cis)BLYP/6-311++G(d,p)2.42 kcal/mol acs.org
Dipole Moment (trans-NMA)B3LYP/6-311++G(d,p)3.971 D acs.org
Dipole Moment (cis-NMA)B3LYP/6-311++G(d,p)4.315 D acs.org
Dimerization EnergyMP2/6-31+G*Minimum energy structures found with perpendicular peptide planes researchgate.net

Reaction Mechanism Elucidation (e.g., Chlorination of Amides) using High-Level Quantum Chemical Procedures

High-level quantum chemical procedures are essential for elucidating complex reaction mechanisms. A key example is the chlorination of amides, a reaction relevant to water treatment processes and disinfection by-product formation. Studies on the kinetics and mechanisms of chlorine reactions with various amides, including N-methylacetamide, reveal that the reaction pathway is highly dependent on the nature of the chlorinating species. researchgate.netcdnsciencepub.comnih.gov

When hypochlorite (B82951) (⁻OCl) is the dominant chlorinating agent, it reacts with amides to form N-chloramides. researchgate.netnih.gov The proposed mechanism involves the formation of a hydrogen bond between the amido hydrogen and the hypochlorite oxygen atom. cdnsciencepub.com Conversely, when molecular chlorinating agents are involved, the primary reaction is thought to be the donation of electrons from the amide nitrogen to the chlorine atom. cdnsciencepub.com Kinetic studies have determined the apparent second-order rate constants for these reactions, which vary depending on the substituents on the amide structure. researchgate.netnih.gov For a series of seven amides, these rate constants at pH 8 were found to be in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. nih.gov

Table 2: Kinetic Data for the Chlorination of Various Amides at pH 8

AmideApparent Second-Order Rate Constant (k_app, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Reference
Acetamide (B32628)0.048 - 0.23 (Range for primary amides)62-88 (Range for studied amides) researchgate.net
N-methylacetamide5.8 × 10⁻³ - 1.8 (Range for studied amides)62-88 (Range for studied amides) nih.gov
Benzamide5.8 × 10⁻³ - 1.8 (Range for studied amides)62-88 (Range for studied amides) nih.gov
N-methylbenzamide5.8 × 10⁻³ - 1.8 (Range for studied amides)62-88 (Range for studied amides) nih.gov

Activation Energy Calculations for Synthetic Pathways

Theoretical chemistry provides powerful tools for calculating the activation energy (Ea) of reaction pathways, offering predictive insights into reaction rates and feasibility. The activation energy represents the energy barrier that must be overcome for a reaction to occur. libretexts.org For amide synthesis, which can proceed through various routes such as the reaction of an amine with an acid chloride or anhydride (B1165640), computational methods can map out the potential energy surface and identify the transition state—the highest energy point along the reaction coordinate. libretexts.org

For example, in the chlorination of amides, experimental studies have determined activation energies to be in the range of 62–88 kJ/mol. nih.gov Computational models can complement these findings by calculating the activation barriers for the proposed mechanisms, helping to validate them. By computing the Gibbs free energy of activation (ΔG‡), chemists can predict how changes in the molecular structure of the reactants will affect the reaction rate, guiding the design of more efficient synthetic protocols. libretexts.org

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the electronic details of smaller systems, Molecular Dynamics (MD) simulations are the method of choice for exploring the conformational dynamics and intermolecular interactions of molecules in the condensed phase, such as in aqueous solution.

Hydration Effects on Stability and Binding Strength of Solvated N-Methylacetamide

MD simulations, often in conjunction with DFT calculations, are used to study the intricate effects of hydration on the stability and binding of amides. For N-methylacetamide (NMA), studies have investigated how the position and manner of hydration by varying numbers of water molecules influence the stability of the solvated complexes. nih.gov

Table 3: Summary of Hydration Effects on N-Methylacetamide (NMA) Stability

Hydration StateFavored Hydration Site/MannerEffect on Stability/BindingReference
Monohydration (n=1)Carbonyl site (C=O)Favors stability and binding strength nih.gov
Dihydration (n=2)Second water as proton donor to C=OPreferred hydration nih.gov
Dihydration (n=2)Second water as proton acceptor at C=OUnfavorable hydration nih.gov
Trihydration (n=3)Ring cluster at C=O or N-H siteRelatively stable complex, but disfavors binding strength nih.gov

Analysis of Hydrogen Bond Networks and Dynamics in Aqueous Solutions

The structure and dynamics of water surrounding a solute are governed by a complex network of hydrogen bonds. MD simulations are indispensable for characterizing these networks. In neat liquid NMA, simulations predict that the molecules predominantly form linear chains through hydrogen bonds, with structural motifs that bear some resemblance to beta-sheets in proteins. nih.gov

In aqueous solutions, the dynamics become more complex. The presence of NMA disrupts the water-water hydrogen bond network, while the NMA molecules themselves become solvated. acs.org Simulations combined with 2D infrared spectroscopy show that in concentrated mixtures, NMA and water tend to form distinct clusters, leading to "frozen" dynamics on the picosecond timescale. acs.org This clustering is driven in part by a hydrophobic collapse, where the nonpolar methyl groups of NMA aggregate. acs.org The lifetime and geometry of hydrogen bonds are key parameters analyzed in these simulations. A hydrogen bond is often defined by geometric criteria, such as a donor-hydrogen···acceptor distance of less than 2.5 Å and an angle close to linear. acs.org The study of these networks is further enhanced by advanced analytical techniques like hierarchical clustering, which can quantify the distribution and dynamics of water clusters in solution. rsc.org

Conformational Analysis and Free-Energy Barrier Studies (e.g., Cis-Trans Isomerization)

The amide bond in this compound, like all peptides, possesses a partial double-bond character due to electron delocalization from the nitrogen lone pair to the carbonyl group. nih.gov This characteristic restricts free rotation around the C-N bond, leading to two distinct planar conformations: trans and cis. nih.govnih.gov The trans isomer, where the alpha-carbons of adjacent amino acids are on opposite sides of the peptide bond, is sterically favored and thus more stable. nih.gov In the cis isomer, these groups are on the same side, leading to greater steric hindrance. nih.gov

Computational studies, often using model systems like N-methylacetamide (NMA), are crucial for quantifying the energetics of this isomerization. The energy barrier for rotation between the two forms is substantial, typically estimated to be between 54 and 84 kJ/mol. nih.gov This high barrier means that cis-trans isomerization can be a rate-limiting step in processes like protein folding. aip.org

Theoretical modeling using density functional theory (DFT) has been employed to analyze the isomerization pathways. nih.gov These studies show that the process is not a simple rotation around the omega (ω) dihedral angle but is coupled with the pyramidal inversion of the nitrogen atom. aip.org For N-methylacetamide, the cis form is calculated to be intrinsically higher in energy than the more stable trans form. umich.edu Experimental and computational studies on small peptides provide insight into the free energy difference; for example, in Ac-G-G-G-NH₂, the free energy difference between the trans and cis states is approximately 16 kJ/mol, corresponding to a very low population of the cis isomer. nih.gov

Table 1: Calculated Energy Differences and Rotational Barriers for Amide Cis-Trans Isomerization
SystemComputational MethodParameterValue (kJ/mol)Reference
Generic Secondary AmideExperimental/Computational AverageRotational Barrier54–84 nih.gov
Ac-G-G-G-NH₂NMR SpectroscopyFree Energy Difference (ΔG)~16 nih.gov
N-methylacetamide (NMA)Coupled Cluster (CCSD(T))Isomerization Barrier (Neutral)~85 aip.org
N-methylacetamide (NMA)Coupled Cluster (CCSD(T))Isomerization Barrier (O-protonated)~140 aip.org

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are fundamental to the structure, stability, and function of molecules like this compound. acs.orgnih.gov These forces, while weaker than covalent bonds, collectively govern molecular recognition, self-assembly, and the folded structures of proteins. nih.gov The primary non-covalent forces at play in amide systems are hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov In the context of this compound, the amide group (-CONH-) and the terminal amino group (-NH₂) are key players, acting as both hydrogen bond donors and acceptors. nih.gov Computational chemistry provides powerful tools to dissect and characterize these complex interactions. researchgate.net

σ-Hole Bond Complexes and Lewis Acid Interactions with Amides

A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. nih.govmdpi.com This positive region can interact favorably with a negative site (a Lewis base), such as the lone pair on an oxygen or nitrogen atom, forming a non-covalent interaction known as a σ-hole bond. nih.gov Common examples include halogen bonds and chalcogen bonds. nih.gov

The carbonyl oxygen of the amide group in this compound serves as an effective Lewis base or σ-hole acceptor. researchgate.netnih.gov Computational studies using N-methylacetamide (NMA) as a model peptide linkage have explored its interactions with a variety of Lewis acids that act as σ-hole donors. researchgate.net These studies compare different types of σ-hole bonds (halogen, chalcogen, pnictogen) by calculating interaction energies and geometries. researchgate.net The strength of the interaction is influenced by the nature of the atom at the center of the σ-hole, with more polarizable atoms like iodine and tellurium generally forming stronger bonds. researchgate.net

Table 2: Calculated Interaction Energies of σ-Hole Donors with N-methylacetamide (NMA)
Lewis Acid (σ-hole donor)Type of InteractionInteraction Energy (kcal/mol)Reference
FClHalogen Bond-4.43 researchgate.net
FBrHalogen Bond-5.63 researchgate.net
FIHalogen Bond-7.11 researchgate.net
HFSChalcogen Bond-6.42 researchgate.net
HFSeChalcogen Bond-7.13 researchgate.net
H₂FPPnictogen Bond-7.85 researchgate.net

Hydrogen Bonding Characterization through Computational Approaches

Hydrogen bonding is arguably the most critical non-covalent interaction for amides. In this compound, the N-H groups of the amide and the terminal amine can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov Computational methods, particularly Density Functional Theory (DFT), are extensively used to characterize these interactions. nih.govresearchgate.net

Studies on N-methylacetamide (NMA) dimers and clusters with water provide detailed insight into the geometry, energy, and vibrational frequency shifts associated with hydrogen bond formation. researchgate.netacs.orgresearchgate.net For instance, calculations on the NMA dimer show that the most stable configuration involves a classic N-H···O=C hydrogen bond. researchgate.net The strength of this bond in NMA dimers is calculated to be approximately 8.6 kcal/mol. researchgate.net Computational simulations can also reveal the cooperative effects in hydrogen-bonded networks, where the formation of one hydrogen bond influences the strength of adjacent ones. acs.org These models are essential for understanding how molecules like this compound interact with each other and with solvent molecules like water. nih.govacs.org

Table 3: Computed Properties of Hydrogen Bonds in N-methylacetamide (NMA) Systems
SystemComputational MethodPropertyValueReference
NMA DimerMP2/aug-cc-pVTZH-Bond Energy8.6 kcal/mol researchgate.net
NMA Crystal (250 K)Experimental (Neutron Diffraction)N-H···O Distance1.856 Å researchgate.net
NMA-H₂O ComplexDFTH-Bond Energy (N-H···O)-6.8 kcal/mol acs.org
NMA-H₂O ComplexDFTH-Bond Energy (C=O···H)-5.7 kcal/mol acs.org

Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) Analyses

To gain deeper, quantitative insight into the nature of non-covalent interactions, computational chemists employ methods based on electron density topology. The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, is a model that defines atoms and the bonds between them based on the gradient of the electron density. wikipedia.org Within AIM, a bond path between two atoms and a corresponding bond critical point (BCP) are indicators of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of the bond's strength and character. researchgate.net

Non-Covalent Interaction (NCI) analysis is a related technique used to visualize weak interactions in real space. It plots the reduced density gradient versus the electron density, highlighting regions of hydrogen bonding, van der Waals forces, and steric repulsion. researchgate.net Both AIM and NCI have been applied to amide systems to characterize hydrogen bonds and other weaker interactions, such as C-H···O contacts, providing a more detailed picture than energetics alone can offer. researchgate.netmdpi.com These analyses are crucial for distinguishing between different types of non-covalent contacts and quantifying their respective contributions to molecular stability. researchgate.net

Force Field Development for Amides and Peptides

Molecular dynamics (MD) simulations, which are used to study the time-dependent behavior of molecular systems, rely on force fields to define the potential energy of the system. A force field is a set of parameters and mathematical functions that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Due to its representation of the fundamental peptide linkage, N-methylacetamide (NMA) is a cornerstone molecule for the development and parameterization of protein force fields, such as CHARMM, AMBER, OPLS, and GROMOS. nih.govacs.orgnih.gov The process involves fitting the force field parameters for NMA to high-level quantum mechanical calculations and experimental data (e.g., conformational energies, interaction energies with water, and dipole moments). nih.govresearchgate.net These optimized parameters for the amide backbone are then combined with parameters for amino acid side chains and transferred to build models for larger peptides and proteins. nih.gov The accuracy of a force field in reproducing the conformational preferences (e.g., the φ, ψ dihedral angles) and dynamics of a simple dipeptide model is a critical test of its ability to simulate complex protein behavior correctly. nih.govnih.gov

Table 4: Major Biomolecular Force Fields and the Role of Amide Models
Force Field FamilyKey Model Compound for Amide ParameterizationGeneral ApproachReference
CHARMMN-methylacetamide (NMA)Parameters optimized to fit QM data, molecular properties, and condensed-phase experimental data. nih.gov nih.gov
AMBERN-methylacetamide (NMA)Parameters derived from fitting to QM calculations of structures, vibrational frequencies, and electrostatic potentials. nih.gov nih.gov
OPLSN-methylacetamide (NMA) and other small organic moleculesParameters optimized to reproduce experimental properties of pure liquids, such as density and heat of vaporization. nih.gov
GROMOSN-methylacetamide (NMA)Parameterized to reproduce the thermodynamic properties of pure liquids and solvation free energies in a united-atom representation. nih.gov

Biological and Biomedical Research Applications of 2 Amino N Methylacetamide

Role as a Key Intermediate and Building Block in Medicinal Chemistry

2-Amino-N-methylacetamide, also known by its synonym N-methylglycinamide, serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Its structure, featuring a primary amine and a secondary amide, provides two reactive sites for chemical modification, making it a valuable scaffold in medicinal chemistry.

The utility of this compound as a precursor extends to the synthesis of various bioactive heterocyclic compounds. taylorfrancis.comijnrd.org Heterocyclic structures are central to a vast number of pharmaceuticals due to their ability to interact with biological targets. nih.gov The acetamide (B32628) moiety can be incorporated into larger molecular frameworks to modulate properties like solubility and receptor binding affinity. For instance, derivatives of 2-aminobenzamide (B116534) and 2-aminothiophene, which share the core feature of an amino group attached to an amide-like or bioisosteric structure, have been synthesized and evaluated for antimicrobial and other medicinal properties. nih.govnih.gov While direct synthesis examples starting from this compound for all classes of bioactive compounds are not always explicitly detailed in the literature, its role as a fundamental amine building block is well-established in the principles of medicinal chemistry. The synthesis of N-arylacetamide derivatives has been shown to yield compounds with potent urease inhibitory activity, a key target for treating infections by pathogens like Helicobacter pylori. nih.gov

The N-methylated backbone of this compound is a key feature in its application in peptide drug development. N-methylation of peptides is a widely used strategy to enhance their pharmacological properties. nih.gov This modification can increase resistance to proteolytic degradation, improve membrane permeability and oral bioavailability, and enhance target affinity and specificity. nih.govmdpi.com

This compound is the N-methylated amide of glycine (B1666218), the simplest amino acid. As such, it can be incorporated into peptide chains to introduce an N-methylated residue. nih.gov The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, often involves the use of non-standard amino acids and modifications like N-alkylation to create more drug-like molecules. nih.gov The incorporation of N-methyl amino acids has been shown to be a successful strategy in developing analogs of antimicrobial peptides with improved stability and activity. mdpi.com While ribosomal synthesis of N-methylated peptides is an area of active research, chemical synthesis on a solid phase remains a common method, where N-methylated amino acid building blocks are crucial. nih.govpeptide.com

Table 1: Benefits of N-Methylation in Peptide Drug Development

PropertyEffect of N-MethylationReference
Metabolic Stability Increased resistance to enzymatic degradation by proteases. nih.gov
Bioavailability Improved oral availability and cell membrane permeability. mdpi.com
Conformation Induces conformational rigidity, which can lead to higher receptor affinity and selectivity. nih.gov
Target Affinity Can enhance or modulate binding to specific biological targets. nih.gov

Investigations into Biochemical Pathways and Biological Systems Interactions

The derivatives of this compound are designed to interact with specific biological systems and modulate biochemical pathways. The introduction of the N-methylacetamide scaffold into a larger molecule can influence its interaction with enzymes and receptors. For example, studies on N-alkylaminoacid derivatives have shown that they can interact with melanocortin receptors, which are involved in various physiological processes. nih.gov

Furthermore, the biological activity of flavonoid acetamide derivatives has been investigated, showing that modification of the parent flavonoid with an acetamide moiety can alter properties such as antioxidant capacity and bioavailability. rsc.org In some cases, N-methylation of bioactive compounds has been shown to enhance their activity; for instance, N-methylated norbelladine (B1215549) derivatives exhibited increased inhibition of the enzyme butyrylcholinesterase, a target in Alzheimer's disease research. mdpi.com These studies highlight a general principle in medicinal chemistry: the acetamide group and its N-methylation are valuable tools for fine-tuning the biological activity and pharmacokinetic properties of a lead compound. The interaction is often through non-covalent forces such as hydrogen bonding and hydrophobic interactions, where the N-methyl group can play a key role in displacing water molecules from a binding pocket and altering the conformational flexibility of the molecule.

Exploration of Pharmacological Activities of this compound Derivatives

The versatility of the this compound scaffold is evident in the diverse pharmacological activities of its derivatives, which have been explored for applications in neuroinflammation imaging and as modulators of the opioid system.

Derivatives of this compound have been investigated as ligands for the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. nih.gov TSPO is upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for imaging neurodegenerative diseases and brain injury using Positron Emission Tomography (PET). nih.govnih.gov

A series of novel N,N-disubstituted pyrazolopyrimidine acetamides have been synthesized and shown to bind to TSPO with high affinity. nih.gov In the synthesis of these acetamide derivatives, a chloroacetylated pyrazolopyrimidine intermediate is reacted with a suitable amine. This compound represents a potential amine building block for creating such ligands. The structure of these ligands often features a central heterocyclic core and a substituted acetamide side chain, which is critical for high-affinity binding. One such ligand, GMA 15, which has an N-ethyl-N-phenylacetamide side chain, showed a significantly high affinity (Ki = 60 pM) for TSPO. nih.gov The development of such potent and selective TSPO ligands is crucial for the early diagnosis and monitoring of neuroinflammatory conditions.

Table 2: High-Affinity Pyrazolopyrimidine Acetamide TSPO Ligands

CompoundN-Acetamide SubstituentTSPO Binding Affinity (Ki)Reference
DPA-714 (Reference) N,N-diethyl3.66 nM nih.gov
GMA 10 N,N-dipropyl0.18 nM nih.gov
GMA 11 N-ethyl, N-methoxyethyl0.19 nM nih.gov
GMA 13 N,N-dipropargyl0.90 nM nih.gov
GMA 15 N-ethyl, N-phenyl60 pM nih.gov

The kappa-opioid receptor (KOR) is a G protein-coupled receptor involved in pain, addiction, and mood regulation. nih.gov KOR agonists have shown potential as non-addictive analgesics, but their use is often limited by side effects like dysphoria. unc.edu Consequently, there is significant research into developing biased KOR agonists that selectively activate the G protein signaling pathway (responsible for analgesia) over the β-arrestin pathway (linked to adverse effects). unc.edu

The chemical structure of many KOR agonists includes an aryl acetamide portion. nih.gov Research has shown that replacing this part with substituted amino acid conjugates can lead to potent and selective KOR agonists. nih.gov Given that this compound is an amino acid derivative, its scaffold is highly relevant to this area of drug design. For example, a novel series of KOR agonists incorporating amino acid conjugates showed potent affinities for the receptor, with some compounds having Ki values in the low nanomolar range. nih.gov The development of such compounds, potentially derived from or inspired by the structure of this compound, holds promise for creating safer and more effective pain therapeutics.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of amides, a fundamental transformation in organic chemistry, is increasingly being viewed through the lens of green chemistry. Traditional methods often involve harsh reagents, toxic solvents, and generate significant waste. For a compound like 2-Amino-N-methylacetamide, future research will undoubtedly focus on developing more environmentally benign synthetic strategies.

One promising approach is the adoption of solvent-free reaction conditions. Research has demonstrated the successful synthesis of acetanilides and N-benzothiazole-2-yl-acetamides by reacting anilines or 2-aminothiazoles with acetic anhydride (B1165640) without any solvent, catalyst, or external heating. This method offers the advantages of being instantaneous, high-yielding, and requiring simple purification. Another green approach involves the use of water as a solvent. The development of methods for peptide synthesis in water using water-dispersible amino acid nanoparticles highlights a move away from volatile organic solvents. nih.govnih.gov Such a technique could be adapted for the synthesis of smaller molecules like this compound.

Furthermore, the use of biocatalysis presents an exciting frontier. Enzymes can carry out reactions with high specificity and under mild conditions, significantly reducing the environmental impact. The biocatalytic formation of heteroaromatic amides in water has been demonstrated, showcasing the potential for enzymatic synthesis of amide bonds. Electrochemical methods also offer a green alternative, as demonstrated by the synthesis of α-amino acids through the electrochemical carboxylation of imines in a flow microreactor, a process that avoids toxic and expensive reagents. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Amide Synthesis

FeatureTraditional SynthesisGreen Synthesis
Solvents Often uses volatile organic compounds (VOCs)Water, solvent-free, or biodegradable solvents
Catalysts May use heavy metals or harsh acids/basesBiocatalysts (enzymes), organocatalysts, or catalyst-free
Energy Often requires heating or high pressureRoom temperature or microwave irradiation
Byproducts Can generate significant hazardous wasteMinimal and often non-hazardous byproducts
Atom Economy Can be lowGenerally high

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The optimization of synthetic processes for compounds like this compound will greatly benefit from the implementation of Process Analytical Technology (PAT). PAT utilizes in-line or on-line analytical techniques to monitor reaction parameters in real-time, leading to better process understanding and control. pharmtech.compharmtech.comresearchgate.netmit.edudtu.dk

Raman spectroscopy is a particularly powerful PAT tool for monitoring chemical reactions. It is a non-invasive technique that can provide real-time information about the concentration of reactants, intermediates, and products in a reaction mixture. For the synthesis of this compound, in-line Raman spectroscopy could be used to track the consumption of starting materials and the formation of the amide bond, allowing for precise determination of the reaction endpoint and optimization of reaction conditions. nih.gov This has been successfully applied in complex systems like mammalian cell culture bioreactors for monitoring multiple parameters simultaneously. nih.gov

Other spectroscopic techniques such as Near-Infrared (NIR) and Mid-Infrared (Mid-IR) spectroscopy can also be employed for real-time monitoring. These techniques, often used in continuous manufacturing of pharmaceuticals, can provide valuable data on blend uniformity and other critical quality attributes. pharmtech.com

Integrative Computational-Experimental Approaches for Structure-Activity Relationship Studies

To unlock the full potential of this compound and its derivatives, particularly in therapeutic applications, a deep understanding of their structure-activity relationships (SAR) is crucial. Integrative approaches that combine computational modeling with experimental validation are becoming indispensable in modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for predicting the biological activity of compounds based on their chemical structure. nih.gov For this compound derivatives, QSAR models could be developed to predict their potential efficacy as, for example, enzyme inhibitors or receptor modulators. These models are built by correlating the structural features of a series of compounds with their experimentally determined biological activities. Such studies have been successfully applied to various amide and amino acid derivatives to predict their inhibitory effects on enzymes like xanthine (B1682287) oxidase and to understand their binding to RNA targets.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another critical computational tool. By predicting the pharmacokinetic properties of this compound derivatives early in the research process, scientists can prioritize compounds with a higher likelihood of success in later stages of drug development. mdpi.com These computational predictions must then be validated through experimental assays to build robust SAR models that can guide the design of new, more potent, and selective analogs.

Table 2: Key Descriptors in QSAR Studies

Descriptor CategoryExamples
Electronic Dipole moment, partial charges, HOMO/LUMO energies
Steric Molecular volume, surface area, shape indices
Hydrophobic LogP, molar refractivity
Topological Connectivity indices, Wiener index

Targeted Therapeutic Applications of this compound Derivatives

While this compound itself is a simple building block, its derivatives hold the potential for a wide range of therapeutic applications. The acetamide (B32628) and amino functionalities are common pharmacophores found in many biologically active molecules.

Research into related compounds provides a roadmap for potential applications. For instance, derivatives of 2-aminobenzimidazole (B67599) containing an acetamide moiety have shown potent anti-arthritic activity in animal models by suppressing pro-inflammatory mediators. nih.gov This suggests that derivatives of this compound could be explored for their anti-inflammatory properties.

Furthermore, SAR studies on 2-amino-N-phenylacetamide derivatives have identified inhibitors of Slack potassium channels, indicating a potential for developing antiepileptic drugs. nih.gov The core structure of this compound could serve as a scaffold for the synthesis of novel ion channel modulators. The exploration of its derivatives as anticancer and antimicrobial agents is also a viable research direction, given the prevalence of the amide bond in many existing drugs in these therapeutic areas.

Exploration of New Biological Targets and Mechanisms of Action

A key area of future research will be the identification of novel biological targets for derivatives of this compound. High-throughput screening of compound libraries containing these derivatives against a panel of enzymes, receptors, and other biological targets could uncover unexpected activities.

The mechanism of action of any identified active compounds will then need to be elucidated. This could involve a variety of techniques, from biochemical assays to cellular imaging and 'omics' technologies. For example, if a derivative shows anti-proliferative activity in cancer cells, further studies would be needed to determine if it acts by inhibiting a specific kinase, inducing apoptosis, or through another mechanism.

The development of "hybrid molecules," where the this compound scaffold is combined with other known pharmacophores, is another promising strategy. This approach aims to create multi-target compounds that could be more effective and less prone to the development of resistance. The synthesis of thienopyridines linked to N-arylacetamide is an example of this hybrid molecule concept.

Ultimately, the exploration of new biological targets and a deep understanding of the mechanisms of action will be crucial for translating the chemical potential of this compound derivatives into novel and effective therapies for a range of diseases.

Q & A

Q. What are the established synthetic methodologies for 2-Amino-N-methylacetamide in laboratory settings?

A common approach involves nucleophilic substitution of 2-chloro-N-methylacetamide with ammonia or primary amines. For example, refluxing 2-chloroacetamide derivatives with excess methylamine in a benzene solvent under nitrogen, monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, purification includes solvent removal under reduced pressure and recrystallization from ethanol .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Analytical methods include:

  • TLC with hexane:ethyl acetate (9:1) to monitor reaction progress .
  • HPLC using pharmacopeial reference standards for quantification .
  • NMR spectroscopy (¹H/¹³C) cross-referenced with NIST Chemistry WebBook data to confirm functional groups .

Q. What safety protocols are essential for handling this compound in the lab?

Key precautions:

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Avoid inhalation by working in a fume hood.
  • Dispose of waste via certified hazardous waste services, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

Systematic screening of catalysts (e.g., Lewis acids like FeCl₃ or Bronsted acids) and solvents (toluene, DMF) can enhance reactivity. Adjusting reflux duration (5–60 hours) and amine stoichiometry (e.g., 1:1.5 molar ratio of chloroacetamide to methylamine) may also improve yields. Kinetic studies via in-line IR spectroscopy help identify rate-limiting steps .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR) for this compound?

Contradictions may arise from solvent polarity or impurities. Solutions include:

  • Repeating experiments under anhydrous conditions.
  • Using 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Comparing results with NIST reference spectra for 2-aminoacetamide analogs .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Challenges include exothermic reactions and solvent management. Strategies:

  • Gradual reagent addition to control temperature.
  • Switching to greener solvents (e.g., water-ethanol mixtures) for easier scale-up.
  • Implementing continuous flow reactors for improved heat dissipation .

Application-Oriented Questions

Q. What in vitro models are suitable for evaluating this compound’s bioactivity?

Cell-based assays (e.g., cancer cell lines for cytotoxicity) and enzyme inhibition studies (e.g., proteases or kinases) are recommended. Structural analogs of chloroacetamides have shown promise in drug discovery, suggesting similar frameworks for testing .

Q. How can this compound be functionalized for use in polymer chemistry?

The amino group enables conjugation with electrophilic monomers (e.g., acrylates) via Michael addition. Its acetamide backbone can serve as a hydrogen-bonding motif in supramolecular polymers, as demonstrated in related N,N-dimethylacetamide derivatives .

Data Analysis and Troubleshooting

Q. How to address low yields in the amination of 2-chloro-N-methylacetamide?

Potential causes and fixes:

  • Incomplete substitution : Increase reaction time or temperature.
  • Side reactions : Use excess methylamine to suppress hydrolysis.
  • Impurities : Pre-purify the chloroacetamide via column chromatography .

Q. What analytical techniques differentiate this compound from its structural analogs?

  • Mass spectrometry (HRMS) for precise molecular weight confirmation.
  • FT-IR to identify characteristic N-H stretches (3300–3500 cm⁻¹) and amide C=O (1650 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.